Boron;nickel
Description
Structure
2D Structure
Properties
CAS No. |
12007-02-2 |
|---|---|
Molecular Formula |
BNi |
Molecular Weight |
69.51 g/mol |
IUPAC Name |
boron;nickel |
InChI |
InChI=1S/B.Ni |
InChI Key |
QDWJUBJKEHXSMT-UHFFFAOYSA-N |
Canonical SMILES |
[B].[Ni].[Ni].[Ni] |
Other CAS No. |
12007-02-2 |
Synonyms |
nickel boride nickel boride (Ni2B) nickel boride (Ni3B) nickel boride (NiB) |
Origin of Product |
United States |
Significance of Metal Borides in Modern Chemical Science
Metal borides, a class of compounds formed between a metal and boron, have attracted considerable attention in materials science and chemistry due to their remarkable properties. researchgate.netacs.org These properties, which include high hardness, excellent thermal and chemical stability, and notable electronic conductivity, make them valuable for a wide range of industrial and technological applications. researchgate.netresearchgate.net
The unique characteristics of metal borides stem from the diverse bonding nature between metal and boron atoms, which can range from covalent to ionic and metallic. This versatility in bonding allows for the formation of a wide variety of crystal structures, from simple to complex, which in turn gives rise to their diverse properties. researchgate.net For instance, the strong covalent bonds formed by boron atoms can create one-, two-, and three-dimensional networks within the crystal lattice, contributing to the material's hardness and stability. researchgate.net
In recent years, transition metal borides (TMBs) have been a particular focus of research. researchgate.net They are being explored for applications such as superhard materials, catalysts, and magnetic materials. ontosight.airesearchgate.net The ability to form stable two-dimensional structures, known as MBenes, has further expanded the potential applications of metal borides in areas like energy storage and electronics. rsc.org
Evolution of Nickel Boride Research Focus
The study of nickel borides began with early investigations into their fundamental properties and synthesis. Initial work, dating back to the mid-20th century, focused on understanding the basic characteristics of these compounds. wikipedia.org A significant development came in 1963 when H. C. Brown and Charles A. Brown described the preparation of what became known as P-1 and P-2 nickel boride catalysts. wikipedia.org These were initially believed to be amorphous compounds of nickel and boron. wikipedia.org
For a long time, research centered on these amorphous or poorly crystalline forms of nickel boride, primarily for their use as catalysts in organic reactions. wikipedia.org However, the true nature of these catalysts was later revealed to be crystalline nickel boride nanoparticles embedded within an amorphous nickel matrix. wikipedia.org
Over the years, the focus of nickel boride research has shifted and expanded significantly. While catalysis remains a key area of investigation, researchers are now exploring a wider range of applications for various crystalline phases of nickel boride, including Ni₃B. ontosight.aiacs.org This evolution has been driven by advancements in synthesis techniques that allow for greater control over the composition, crystal structure, and particle size of nickel boride materials. nih.gov Modern research delves into the specific properties of different nickel boride phases and their potential in emerging technologies. acs.org
Current Research Landscape of Ni₃b: an Overview
Solution-Phase Synthesis Techniques
Solution-phase methods offer a versatile approach to producing Ni₃B with controlled particle sizes and morphologies at relatively lower temperatures compared to solid-state reactions.
Modified Polyol Method for Crystalline Ni₃B Nanoparticles
A modified polyol process has been successfully employed for the direct solution-phase synthesis of crystalline Ni₃B nanoparticles. acs.orgacs.org This method utilizes a high-boiling point solvent, such as tetraethylene glycol (TEG), which also acts as a heat source to facilitate the crystallization of the final product, eliminating the need for a separate post-synthesis annealing step. acs.orgmdpi.com
In a typical synthesis, a nickel precursor, like nickel chloride, is dissolved in TEG. acs.org A boron source and reducing agent, such as potassium borohydride (KBH₄), is then introduced to the solution. acs.orgacs.org The reaction mixture is heated to a temperature sufficient to induce the formation and crystallization of Ni₃B, typically around 265°C. acs.orgmdpi.com The reaction proceeds through a proposed nucleation-aggregation-smoothing mechanism. acs.orgacs.org Initially, amorphous nickel-boron alloy nanoparticles form, which then aggregate into larger networks. These networks subsequently crystallize and smoothen to form a porous network of crystalline Ni₃B nanoparticles. acs.orgacs.org
Structural analysis often reveals that the lattice constants of the nanocrystalline Ni₃B may differ slightly from those of single-crystal Ni₃B, which could be attributed to factors like boron non-stoichiometry or minor incorporation of carbon from the solvent. acs.org
Chemical Reduction via Borohydrides (e.g., NiCl₂ with NaBH₄)
The chemical reduction of nickel salts, most commonly nickel chloride (NiCl₂), using borohydrides like sodium borohydride (NaBH₄) is a widely utilized method for synthesizing nickel boride. ontosight.ai This reaction can be conducted in various solvents, including water and alcohols, and typically results in the formation of a black precipitate. qut.edu.auresearchgate.net
The reaction between NiCl₂ and NaBH₄ in an aqueous solution leads to the formation of an amorphous nickel-boron precipitate. acs.orgescholarship.org To obtain crystalline Ni₃B, a subsequent annealing step is generally required. mdpi.comqut.edu.au For instance, heating the amorphous product to temperatures around 320°C can induce crystallization into Ni₃B. mdpi.com
The stoichiometry of the reactants and the reaction conditions, such as temperature and solvent, play a crucial role in determining the final product phase. For example, using ammonia (B1221849) borane (B79455) as a reducing agent in a methanol solution of anhydrous NiCl₂ can produce amorphous Ni-Ni₃B nanocomposites.
Table 1: Comparison of Chemical Reduction Methods for Ni₃B Synthesis
| Parameter | Modified Polyol Method | Chemical Reduction with Borohydrides |
|---|---|---|
| Nickel Precursor | Nickel Chloride acs.org | Nickel Chloride qut.edu.auacs.org |
| Boron Source/Reducing Agent | Potassium Borohydride (KBH₄) acs.orgacs.org | Sodium Borohydride (NaBH₄) qut.edu.auacs.org |
| Solvent | Tetraethylene Glycol (TEG) acs.orgacs.org | Water, acs.orgescholarship.org Methanol |
| Reaction Temperature | ~265°C mdpi.com | Room temperature (initial), followed by annealing at ~320°C mdpi.com or higher qut.edu.au |
| Product Crystallinity | Crystalline acs.orgacs.org | Initially amorphous, requires annealing for crystallization mdpi.comqut.edu.au |
| Key Feature | Direct synthesis of crystalline nanoparticles acs.orgmdpi.com | Versatile method, often produces amorphous phases initially acs.org |
Precipitation Routes for Metastable Nickel Boride Phases
Precipitation methods can be adapted to synthesize metastable phases of nickel boride. By carefully controlling the reaction conditions, it is possible to trap kinetically favored products that are not thermodynamically stable.
One such example is the synthesis of the metastable Ni₇B₃ phase. This is achieved by modifying a precipitation route where an aqueous solution of nickel chloride is added to solid sodium tetrahydridoborate. acs.orgescholarship.org This initial reaction produces a black, nanostructured, and X-ray amorphous precipitate. acs.org Subsequent annealing of this amorphous precursor in a vacuum at a specific temperature, for instance 375°C, leads to the formation of microcrystalline Ni₇B₃. acs.orgescholarship.org This metastable phase has a narrow stability window and will decompose into more stable phases like Ni₃B and Ni₂B at higher temperatures. escholarship.org
Solid-State Synthesis Approaches
Solid-state synthesis methods typically involve the direct reaction of elemental precursors at elevated temperatures or through mechanical means, offering pathways to produce bulk quantities of Ni₃B.
High Energy Ball Milling for Nanocrystalline/Amorphous Ni-B Phases
High-energy ball milling is a mechanochemical technique used to synthesize nanocrystalline or amorphous alloys from elemental powders. ufms.brbohrium.com This top-down approach involves subjecting a mixture of nickel and boron powders to repeated high-energy collisions within a milling vial, leading to particle size refinement, mixing at the atomic level, and phase transformations. researchgate.net
The process can lead to the partial dissolution of boron into the nickel crystal lattice and a reduction in the crystallite size of nickel. The duration of milling is a critical parameter that influences the final phase composition. researchgate.net For a 3Ni-B mixture, milling for 7 minutes has been identified as optimal for the formation of single-phase Ni₃B upon subsequent thermal explosion. researchgate.net Longer milling times can lead to the formation of amorphous structures. metu.edu.tr For instance, in a Ni₈₀B₂₀ composition, Ni₃B and Ni₂B peaks were observed after 40 hours of milling, with their intensity increasing with longer milling durations. metu.edu.tr
Heating the ball-milled powder mixture can induce a self-propagating high-temperature synthesis or thermal explosion, characterized by a rapid temperature increase and the formation of boride phases. researchgate.net This method offers advantages of short processing times and lower energy consumption compared to conventional high-temperature solid-state reactions. researchgate.net
Direct Solid-State Reaction of Elemental Precursors
The direct solid-state reaction involves heating a mixture of elemental nickel and boron powders to high temperatures. qut.edu.auresearchgate.net This method is a traditional approach for producing various nickel boride phases, including Ni₃B. mdpi.comqut.edu.au However, it often requires very high temperatures, for example, 1000°C for the synthesis of Ni₃B. mdpi.comqut.edu.au
A more recent development in solid-state synthesis involves the reaction of a metal halide with a boron source under controlled conditions. For instance, crystalline and phase-pure Ni₃B nanocrystals can be synthesized by reacting nickel chloride (NiCl₂) and sodium borohydride (NaBH₄) at 400°C for 24 hours. acs.org This method yields a nanopowder that can be washed to remove byproducts like sodium chloride. acs.org
Another innovative solid-state route utilizes boron triiodide (BI₃) as the boron source, which reacts with elemental nickel at relatively lower temperatures (around 700 K) to form nickel borides. rsc.org This process can even be used to topotactically transform nickel foam into Ni₃B foam, preserving the morphology of the starting material. rsc.org
Table 2: Research Findings on Solid-State Synthesis of Ni₃B
| Method | Precursors | Key Parameters | Outcome | Reference |
|---|---|---|---|---|
| High Energy Ball Milling & Thermal Explosion | Nickel and Boron powders | Milling time: 7 minutes, followed by heating. | Single-phase Ni₃B powder. | researchgate.net |
| High Energy Ball Milling | Nickel and Boron powders (Ni₈₀B₂₀) | Milling time: 40-80 hours. | Nanocrystalline Ni₃B and Ni₂B phases. | metu.edu.tr |
| Direct Solid-State Reaction | Nickel and Boron powders | Temperature: 1000°C. | Crystalline Ni₃B. | mdpi.comqut.edu.au |
| Solid-State Metathesis | Nickel Chloride (NiCl₂) and Sodium Borohydride (NaBH₄) | Temperature: 400°C, Time: 24 hours. | Crystalline and phase-pure Ni₃B nanocrystals. | acs.org |
| Boron Triiodide Reaction | Nickel powder and Boron Triiodide (BI₃) | Temperature: ~700 K. | Crystalline nickel borides, including Ni₃B. | rsc.org |
Boriding Processes for Surface Layer Formation
Boriding is a thermochemical surface treatment that involves the diffusion of boron atoms into a metal substrate to form hard, wear-resistant boride layers. jmmab.comresearchgate.net This process can be applied to nickel and nickel-based alloys to create surface layers containing various nickel boride phases, including Ni₃B. The composition and structure of the resulting layer depend on the specific boriding method and process parameters.
Common boriding techniques include powder-pack boriding and molten salt electrolysis. In powder-pack boriding, the nickel-containing part is heated in a mixture containing a boron source. For instance, boriding of an Inconel 718 superalloy between 1173–1223 K results in a multilayered coating where Ni₃B is found in the diffusion zone, beneath an outer layer of Ni₂B and a surface layer rich in Ni₄B₃. Similarly, boriding AISI 316L alloy, which contains nickel, at 1273 K for 4 hours can produce Ni₂B and Ni₃B phases.
Molten salt electrolysis is another method where a nickel sample is used as an electrode in a molten salt bath containing a boron source, such as borax (B76245) (Na₂B₄O₇·10H₂O). jmmab.comjmmab.com This technique, carried out at temperatures between 1193 K and 1243 K, can form a borided layer composed of multiple nickel borides (NiB, Ni₂B, Ni₃B, Ni₄B₃) with a thickness ranging from 71 to 184 µm. jmmab.comceon.rs The growth rate of the layer is typically faster at the beginning of the process as active boron atoms readily diffuse into the nickel matrix. jmmab.com
Table 1: Summary of Boriding Processes for Ni₃B Layer Formation
| Boriding Method | Substrate | Temperature | Duration | Resulting Ni₃B Location/Phases |
|---|---|---|---|---|
| Powder-Pack Boriding | Inconel 718 | 1173–1223 K | Various | Ni₃B in diffusion zone; also Ni₂B, Ni₄B₃ |
| Powder-Pack Boriding | AISI 316L Alloy | 1273 K | 4 h | Ni₃B and Ni₂B phases formed |
| Molten Salt Electrolysis | Pure Nickel | 1193–1243 K | 1–4 h | Layer contains NiB, Ni₂B, Ni₃B, Ni₄B₃ |
Topotactic Transformation of Nickel Precursors (e.g., Ni foam)
Topotactic transformation is a solid-state reaction where the crystal lattice of the product has a specific, well-defined orientation relative to the crystal lattice of the reactant. This method can be used to convert a nickel precursor, such as nickel foam, directly into its corresponding boride form while preserving the macroscopic morphology.
A notable example is the BI₃-assisted borodization process, which provides a facile route to synthesize transition metal borides, including Ni₃B. rsc.org In this method, a nickel precursor like nickel foam is reacted with boron triiodide (BI₃) at relatively low temperatures. rsc.orgtue.nl This process allows for the transformation of the complex, porous structure of Ni foam into Ni₃B foam, maintaining the original architecture. rsc.orgresearchgate.net
In-situ powder X-ray diffraction studies of the reaction between nickel and BI₃ have shown that crystalline nickel boride phases begin to form at significantly lower temperatures than required by conventional synthesis methods. rsc.orgnsf.gov Specifically, Ni₄B₃ and Ni₂B are observed to form at temperatures as low as 700 K and 877 K, respectively, acting as intermediates in the formation of the final boride product. rsc.orgnsf.gov This technique represents a significant advance, enabling the production of structured Ni₃B materials for applications such as catalyst supports. rsc.orgtue.nl
Advanced and Emerging Synthesis Strategies
Inorganic Molten Salt Mediated Synthesis
The use of inorganic molten salts as a reaction medium offers a low-temperature route for the synthesis of crystalline metal borides. attelements.com This method involves reacting nickel precursors, such as nickel chloride (NiCl₂) or nickel oxide (NiO), with a boron source like sodium borohydride (NaBH₄) within a melted salt eutectic mixture, such as LiCl/KCl or CaCl₂. attelements.comwikipedia.org The molten salt acts as a solvent, facilitating the reaction at temperatures lower than those required for solid-state methods.
For example, crystalline cobalt-nickel-boron composite powders with an average particle size of 60 nm have been synthesized at 750°C in a LiCl/KCl eutectic mixture. attelements.com While this study focused on mixed-metal borides, the technique is applicable to single-metal borides like Ni₃B. Another study demonstrated the production of nickel boride particles via calciothermic reduction in a CaCl₂ melt at temperatures between 1173–1273 K (900–1000°C). wikipedia.org As the reaction time increased, the proportion of Ni₃B and Ni₂B in the particles grew. wikipedia.org Research into the synthesis of nickel borides in eutectic NaCl/KCl and borax melts has also been conducted at elevated temperatures (e.g., 950°C) to elucidate the thermodynamic stability and formation of different nickel boride phases.
Table 2: Examples of Molten Salt Systems for Boride Synthesis
| Molten Salt System | Nickel Precursor | Boron Source | Temperature | Outcome |
|---|---|---|---|---|
| LiCl/KCl (eutectic) | NiCl₂ | NaBH₄ | 750 °C | Crystalline cobalt-nickel-boron composite powders (60 nm) |
| CaCl₂ | NiO | CaO, B | 1173–1273 K | Ni₃B and Ni₂B phases formed over time |
| NaCl/KCl (eutectic) | NiO, Ni | Boron | 950 °C | Formation of various nickel borides studied |
Controlled Phase Purity and Nanocrystal Formation
A significant challenge in synthesizing nickel borides is the common formation of mixed phases (e.g., Ni₃B, Ni₂B, Ni₄B₃), which complicates the study of the intrinsic properties of a single phase. Recent strategies have focused on controlling reaction parameters to achieve high phase purity and to produce nanocrystalline materials.
One effective method is a novel solid-state synthesis that reacts a metal halide (NiCl₂) with sodium borohydride (NaBH₄) under mild, solvent-free conditions. acs.org By carefully adjusting the synthetic parameters, phase-pure Ni₃B nanocrystals can be obtained. For a typical synthesis of Ni₃B, a Ni:B molar ratio of 1:1 is reacted at 400°C for 24 hours, yielding a crystalline and phase-pure product with a high yield of 79.0%. acs.org This approach is a significant improvement over higher-temperature methods which often result in phase impurities or amorphous nanoparticles at lower temperatures. acs.org
The reaction pathway often involves the initial formation of amorphous nickel-boron alloy nanoparticles. These amorphous precursors then aggregate and subsequently crystallize into the desired phase, such as porous crystalline Ni₃B nanoparticle networks. This crystallization can be achieved by annealing the amorphous material. For instance, amorphous Ni-B precipitates require sintering at temperatures above 250°C to achieve a crystalline form. Further increasing the annealing temperature can lead to the emergence of Ni₃B as the major phase.
In-Situ Synthesis Approaches
In-situ synthesis refers to the formation of a material directly on a substrate or within a reaction medium where it will be used. This approach is particularly valuable for creating catalytic materials, as it can generate a strong interface between the catalyst and its support.
One such method involves the direct solid boronization of a nickel substrate, like a nickel plate or foam, using amorphous boron powder. researchgate.net This process creates nickel boride layers directly on the nickel support. During electrochemical applications, such as the oxygen evolution reaction (OER), the surface of the as-synthesized boride layer can undergo further in-situ transformation. For example, the initial electrochemical process can lead to the generation of thin nanosheet films composed of metaborate-containing oxyhydroxides on the nickel boride surface, which then act as the efficient catalytic active phase. researchgate.net
In another approach, Ni₃B can be integrated with other materials in-situ. For example, Ni₃B has been combined with Fe₂O₃ nanotube arrays. americanelements.com In this system, under illumination, photoholes from the Fe₂O₃ can transfer to the Ni₃B, making its surface easier to oxidize into β-Ni(OH)₂, which is a precursor to the catalytically active γ-NiOOH species for the OER. americanelements.com These in-situ methods provide a powerful strategy for designing high-performance electrodes for energy conversion applications. researchgate.netamericanelements.com
Crystallographic Analysis
Crystallographic analysis provides fundamental information about the long-range atomic order within Ni₃B. Techniques in this category are essential for identifying the compound, determining its crystal structure, and studying its formation and transformation.
X-ray diffraction (XRD) is a primary tool for identifying the crystalline phases present in a material. myscope.training For Ni₃B, XRD patterns are compared against standard diffraction data, such as those in the Joint Committee on Powder Diffraction Standards (JCPDS) database (card no. 17-0335), to confirm its presence. acs.org The positions and intensities of the diffraction peaks are characteristic of the Ni₃B crystal structure. myscope.training
XRD is also used to determine the lattice parameters of the Ni₃B unit cell. materialsproject.orgosti.gov For instance, the refined lattice parameters for a solution-synthesized Ni₃B were determined to be a = 5.1081(2) Å, b = 6.6588(3) Å, and c = 4.4291(2) Å. acs.org These values can sometimes show shifts relative to single-crystal Ni₃B, which may indicate factors such as the incorporation of other elements into the crystal lattice. acs.org The particle size of nanocrystalline Ni₃B can also be estimated from the broadening of the XRD peaks using the Scherrer equation, with sizes around 30 nm being reported. rsc.org
Several studies have utilized XRD to confirm the synthesis of Ni₃B and to identify it within multiphase samples. rsc.orgmdpi.comresearchgate.net For example, in samples annealed at high temperatures, Ni₃B can emerge as the major phase alongside other nickel borides like Ni₂B. mpg.de Rietveld refinement of XRD data can quantify the proportions of different phases in a mixture; one study found a sample to contain 79% Ni₃B and 21% Ni₂B. mpg.de
Table 1: Representative Lattice Parameters of Ni₃B
| Synthesis Method | a (Å) | b (Å) | c (Å) | Reference |
|---|---|---|---|---|
| Solution Synthesis | 5.1081(2) | 6.6588(3) | 4.4291(2) | acs.org |
| Not Specified | 5.2219(2) | 6.6171(2) | 4.3918(1) | researchgate.net |
| Theoretical | 5.222 | 6.617 | 4.392 | researchgate.net |
First described in 1959, Ni₃B possesses a cementite (Fe₃C) type crystal structure. wikipedia.org It crystallizes in the orthorhombic crystal system with the space group Pnma (No. 62). materialsproject.orgosti.govmaterialsproject.orgosti.gov
The structure is three-dimensional and features two distinct nickel (Ni) sites and one boron (B) site. osti.govmaterialsproject.org
In one site, a Ni atom is coordinated to three B atoms with bond distances ranging from approximately 2.02 to 2.30 Å. osti.gov
In the other Ni site, the atom is bonded to two B atoms with a bond length of about 2.02 Å in a distorted bent geometry. osti.gov
The boron atom is coordinated to eight nickel atoms. materialsproject.org
The Ni-B system contains several other stable crystalline compounds, including NiB, Ni₂B, Ni₄B₃, and Ni₂₃B₆, each with its own distinct crystal structure. nih.govcrystallography.net For example, Ni₂B can be a minor phase present alongside the major Ni₃B phase after high-temperature annealing. mpg.de
In many synthesis routes, particularly those involving chemical reduction at lower temperatures, nickel boride initially forms as an amorphous or poorly crystalline material. acs.orgmpg.deresearchgate.netscirp.org This is evidenced in XRD patterns by the presence of broad, diffuse diffraction peaks instead of sharp, well-defined ones. researchgate.netrsc.org For instance, nickel boride prepared by the chemical reduction of nickel salts with sodium borohydride is typically XRD amorphous. mpg.de This amorphous nature can persist even after annealing at temperatures up to 300 °C. mpg.de The formation of amorphous Ni-B alloy nanoparticles is often the first step in a process that leads to crystalline Ni₃B upon further heating or aggregation. acs.orgacs.org Some studies report that these amorphous structures can be thought of as a core-shell structure, where a metal boride core is surrounded by a surface oxide or hydroxide (B78521) layer, especially when exposed to air or water. mpg.de
In-situ XRD is a powerful technique for studying the transformation of materials as a function of temperature or other environmental conditions in real-time. researchgate.netsgservice.com.twmdpi.com This method allows researchers to observe the crystallization of amorphous nickel boride into crystalline phases like Ni₃B as the temperature is increased. escholarship.org For example, high-temperature XRD studies have shown that a metastable Ni₇B₃ phase starts to decompose into Ni₃B and Ni₂B at temperatures above 375 °C. escholarship.orgacs.org This provides direct evidence of the phase transformation sequence and the temperature ranges at which different nickel boride phases are stable. escholarship.orgacs.org
Analysis of Amorphous Structure Formation via XRD
Microscopic and Spectroscopic Characterization
While crystallography reveals the atomic-scale structure, microscopic and spectroscopic techniques provide information on the morphology, microstructure, and elemental composition of Ni₃B particles and materials.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and microstructure of Ni₃B materials. acs.orgacs.org
SEM images have revealed that Ni₃B can form porous networks of fused nanoparticles. acs.orgacs.org In other preparations, it can appear as discrete particles and aggregates. rsc.org
TEM offers higher resolution and can show the individual nanoparticles that make up these larger structures. acs.org For instance, a nucleation-aggregation-smoothing mechanism has been proposed based on TEM studies, where amorphous nanoparticles first form, then aggregate, and finally crystallize into porous Ni₃B networks. acs.orgacs.org High-resolution TEM (HREM) has been used to study the equilibrium and growth morphologies of Ni₃B precipitates, identifying the development of specific crystallographic facets. ajol.info
Electron Diffraction (ED) , often performed within a TEM, provides crystallographic information that complements XRD. ED patterns from Ni₃B can confirm its crystalline nature and have been used to study the reaction pathways during its formation. acs.orgacs.org
Table 2: Summary of Microscopic Observations of Ni₃B
| Technique | Observed Features | References |
|---|---|---|
| SEM | Porous morphology, nanoparticle networks, discrete particles and aggregates. | acs.orgrsc.orgacs.org |
| TEM | Fused nanoparticle networks, amorphous nanoparticle aggregates, individual nanocrystals. | acs.orgacs.org |
| HREM | Development of {022}, {101}, {002}, and {020} facets. | ajol.info |
| ED | Confirmation of crystalline structure, study of reaction pathways. | acs.orgacs.org |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the outermost ~10 nanometers of a material. carleton.edumicro.org.aumalvernpanalytical.com For Ni3B, XPS is crucial for understanding its surface chemistry, which often differs from the bulk composition and plays a vital role in its catalytic activity. carleton.edu
In studies of Ni3B and related nickel boride materials, XPS analysis reveals the presence of both nickel and boron, and more importantly, their respective oxidation states. researchgate.net The binding energies of the core electrons are measured, and shifts in these energies provide information about the chemical environment of the atoms. carleton.edu For instance, an increase in oxidation state generally leads to an increase in binding energy. carleton.edu
Research on nickel boride films has utilized XPS to identify the chemical species on the surface. researchgate.net High-resolution spectra of the Ni 2p and B 1s regions are typically analyzed. The Ni 2p spectrum can show the presence of metallic nickel (Ni⁰) as well as oxidized nickel species like Ni²⁺ (e.g., in NiO or Ni(OH)₂) and potentially Ni³⁺ (e.g., in NiOOH), which are often formed on the surface, especially in electrocatalytic applications. researchgate.netmpg.de The B 1s spectrum can help distinguish between boron in the boride form (in Ni3B) and oxidized boron species like boron oxides (e.g., B₂O₃), which may be present on the surface. researchgate.net For example, the B 1s peak for elemental boron is found around 187.5-188.0 eV, while boron oxides appear at higher binding energies, such as ~193 eV. researchgate.net
The following table summarizes typical binding energy ranges for nickel and boron species observed in XPS studies of nickel boride materials.
| Element | Orbital | Chemical State | Typical Binding Energy (eV) |
| Boron | B 1s | Elemental/Boride (B⁰) | ~187.4 - 188.0 researchgate.net |
| Boron | B 1s | Boron Oxides (e.g., B₂O₃) | ~193.3 researchgate.net |
| Nickel | Ni 2p₃/₂ | Metallic (Ni⁰) | ~852.6 |
| Nickel | Ni 2p₃/₂ | Nickel(II) Oxide/Hydroxide (Ni²⁺) | ~854-856 |
| Nickel | Ni 2p₃/₂ | Nickel(III) Oxyhydroxide (Ni³⁺) | ~856-857 |
Note: These values can vary slightly depending on the specific compound and instrument calibration.
Brunauer−Emmett−Teller (BET) Surface Area Analysis
The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of materials by measuring gas adsorption, typically using nitrogen at cryogenic temperatures. catalysis.blogmalvernpanalytical.com The surface area is a critical parameter for catalysts like Ni3B, as a higher surface area generally provides more active sites for chemical reactions, enhancing catalytic performance. catalysis.blog
In the characterization of Ni3B and other nickel boride catalysts, BET analysis is employed to quantify their surface area. For example, studies have reported BET surface areas for nickel boride materials, with values such as 12.9 m²/g and 26.4 m²/g being documented for different forms of the material. unimelb.edu.au This information is vital for correlating the material's physical structure with its catalytic activity and for comparing the efficacy of different synthesis methods. The process involves outgassing the sample to remove adsorbed molecules, followed by measuring the amount of gas adsorbed at various pressures. catalysis.blog
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about a material's surface at the nanometer scale. pressbooks.pubsurfacesciencewestern.comlibretexts.org It works by scanning a sharp tip attached to a cantilever across the sample surface and measuring the deflection of the cantilever due to forces between the tip and the surface. libretexts.org AFM can be used on both conductive and non-conductive materials without extensive sample preparation. pressbooks.pub
For Ni3B, AFM is used to visualize the surface morphology, including features like particle size, shape, and surface roughness. researchgate.netresearchgate.net This is important for understanding how the physical surface structure relates to the material's properties. For instance, AFM has been used to study the surface morphology of nickel boride films, revealing how thermal treatments can affect the surface characteristics. researchgate.netrsc.org The technique can generate three-dimensional images of the surface, offering a detailed view of its topography. pressbooks.pub
Glow Discharge Optical Emission Spectroscopy (GD-OES)
Glow Discharge Optical Emission Spectroscopy (GD-OES) is an analytical technique used for the elemental analysis of solid materials, providing information on both bulk composition and depth profiling. horiba.comanalyses-surface.com The method involves sputtering material from the sample surface using a glow discharge plasma and then analyzing the light emitted by the excited atoms.
In the context of Ni3B and related materials, GD-OES can be employed to determine the elemental composition as a function of depth. researchgate.netresearchgate.net This is particularly useful for analyzing coated or layered materials, allowing researchers to assess the homogeneity of the Ni and B distribution within a film or to investigate the composition of different layers. For example, it has been used to study the composition of nickel boride films and how it is affected by different preparation conditions. researchgate.net
Nuclear Magnetic Resonance (NMR) for Local Structural Insights (e.g., 7Li and 11B NMR in Li-Ni-B systems)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local chemical environment of specific atomic nuclei. tudelft.nluni-halle.demdpi.com It is particularly useful for studying the structure of materials that may be disordered or amorphous, where diffraction techniques might be less informative. tudelft.nl In the study of boride materials, ¹¹B NMR is a key tool.
While direct NMR studies on binary Ni3B are less common in the provided context, the technique has been extensively applied to understand the local structure of more complex ternary systems like lithium-nickel-borides (Li-Ni-B). iastate.eduresearchgate.net In these systems, solid-state ⁷Li and ¹¹B NMR provide valuable insights into the atomic arrangements. iastate.eduosti.gov
For instance, ¹¹B NMR spectra of metallic borides typically show chemical shifts in the range of 120 ppm to 220 ppm. researchgate.net In Li-Ni-B systems, distinct peaks in the ¹¹B NMR spectrum can correspond to different boron environments within the crystal structure. researchgate.net Similarly, ⁷Li NMR spectra can reveal the various local environments of lithium atoms, with chemical shifts indicating metallic character. researchgate.net These NMR studies have been instrumental in reinvestigating and refining the crystal structures of ternary Li-Ni-B phases, helping to identify details like site occupancies and vacancies that are difficult to determine by other means. iastate.edu The quadrupolar parameters for ¹¹B are found to be similar in crystalline Ni3B and its amorphous modifications.
| Nucleus | System | Typical Chemical Shift Range (ppm) | Insights Provided |
| ¹¹B | Metallic Borides | 120 - 220 researchgate.net | Local boron environment, coordination |
| ⁷Li | Li-Ni-B Systems | -20 to +70 researchgate.net | Local lithium environment, metallic character |
Operando X-ray Absorption Fine Structure (XAFS) for Active Site Evolution
Operando X-ray Absorption Fine Structure (XAFS), which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a technique used to study the electronic structure and local atomic environment of a specific element within a material while it is functioning, for example, during a catalytic reaction. nih.gov This provides dynamic information about the evolution of active sites. nih.gov
In the study of nickel boride electrocatalysts, operando XAFS is a powerful tool for understanding the changes the material undergoes during reactions like the oxygen evolution reaction (OER). mpg.de For amorphous nickel boride (NixB) nanosheets used as an OER electrocatalyst, operando XAFS studies have shown that while the Ni-B core of the material remains intact, the surface undergoes a transformation. mpg.de Specifically, under OER conditions, Ni²⁺ on the surface is oxidized to Ni³⁺, forming a nickel oxyhydroxide (NiOOH) shell. mpg.de This transition is accompanied by a shortening of the Ni-O bonds and an increase in the disorder of the nickel oxyhydroxide layer, providing crucial insights into the nature of the active state of the catalyst. mpg.dentu.edu.sg Time-resolved XAS can capture the kinetics of such redox behavior. osti.gov
In-Situ Raman Spectroscopy for Mechanistic Insights
In-situ Raman spectroscopy is a vibrational spectroscopy technique that provides information about the chemical bonds and molecular structure of a material under reaction conditions. rsc.orgmdpi.com It is used to identify species present, including short-lived intermediates, and to gain mechanistic insights into catalytic processes. rsc.orgrsc.org
For nickel boride catalysts, in-situ Raman spectroscopy has been applied to understand the mechanism of electrocatalytic reactions, such as the methanol oxidation reaction (MOR). researchgate.net In a study of a Ni3B/Ni heterostructure catalyst, in-situ Raman measurements revealed how the catalyst surface changes in the presence of methanol. researchgate.net The spectra can show characteristic bands for species like Ni(OH)₂ and NiOOH, which are often involved as active intermediates in electrooxidation reactions on nickel-based catalysts. researchgate.net By monitoring the changes in these bands at different potentials and in the presence of reactants, researchers can deduce the role of these species in the reaction mechanism. researchgate.netdiva-portal.org For example, it was observed that high concentrations of methanol could inhibit the phase transition of the electrocatalyst to higher-valent oxidation products. researchgate.net
Thermal Stability and Phase Transitions
The thermal stability and phase transitions of Nickel boride (Ni₃B) are critical parameters that influence its performance and applicability, particularly in high-temperature environments and as a catalyst. Techniques such as Differential Scanning Calorimetry (DSC), High-Temperature X-ray Diffraction (HT-XRD), and Thermogravimetric Analysis (TGA) are employed to elucidate these properties.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is instrumental in identifying phase transitions, such as crystallization and melting, by detecting exothermic and endothermic events.
In the context of Ni₃B, DSC studies often begin with amorphous or nanocrystalline nickel-boron materials. For instance, amorphous Ni-B deposits have been shown to undergo phase transformations upon heating. DSC traces of these materials exhibit exothermic peaks that correspond to their crystallization into stable nickel and nickel boride phases. nmlindia.org One study identified two distinct exothermic peaks at 306 °C and 427 °C. nmlindia.org The first peak is associated with the transformation of the amorphous Ni-B into crystalline nickel (Ni) and Ni₃B. nmlindia.org The second peak is attributed to the transformation of a higher-order nickel boride phase into a mixture of Ni₃B and Ni₂B. nmlindia.org
Heat treatments of electroless nickel-boron coatings also reveal the formation of Ni₃B. DSC analysis of these coatings shows broad and shallow exothermic peaks between approximately 100 °C and 200 °C, which are indicative of initial structural relaxation or early-stage crystallization events. More significant, sharp exothermic peaks at higher temperatures signify the primary crystallization events where Ni₃B is formed alongside crystalline Ni. The exact temperatures and profiles of these peaks can vary depending on the specific composition of the Ni-B alloy. Some samples may show a single, symmetric DSC peak, suggesting a singular transformation process, while others display multiple or overlapping peaks, indicating a more complex, multi-stage crystallization pathway.
Furthermore, DSC has been utilized to investigate the solidification behavior of Ni-Ni₃B alloys. In small samples of both hypoeutectic and hypereutectic Ni-Ni₃B alloys, DSC cooling curves reveal three transformation peaks. scientific.net These correspond to the primary solidification of α-Ni, a metastable eutectic reaction forming Ni and Ni₂₃B₆, and finally the solid-state transformation of the metastable Ni₂₃B₆ into stable Ni and Ni₃B. scientific.netmdpi.com This indicates that the direct formation of Ni₃B from the melt can be kinetically challenging, leading to the formation of metastable phases. scientific.netmdpi.com
The table below summarizes key thermal events observed in DSC analyses related to Ni₃B formation.
| Sample Type | Observed Thermal Event | Temperature (°C) | Associated Transformation | Reference |
| Amorphous Ni-B Deposit | Exothermic Peak | 306 | Amorphous Ni-B → Crystalline Ni + Ni₃B | nmlindia.org |
| Amorphous Ni-B Deposit | Exothermic Peak | 427 | Higher Phase → Ni₃B + Ni₂B | nmlindia.org |
| Electroless Ni-B Coating | Broad Exothermic Peaks | ~100 - 200 | Initial structural relaxation | |
| Ni-10.95 at. % B-3.23 at. % Si Alloy | Solid Transformation | 834 | Metastable Constituent → Ni₃B + Ni | mdpi.com |
High-Temperature X-ray Diffraction (HT-XRD) is a powerful in-situ technique that provides crystallographic information as a material is heated, allowing for the direct observation of phase formation, transformation, and decomposition within specific temperature ranges.
HT-XRD studies have been crucial in defining the stability window for various nickel boride phases, including Ni₃B. For instance, in the study of the metastable Ni₇B₃ phase, HT-XRD revealed its decomposition into Ni₃B and Ni₂B at elevated temperatures. escholarship.orgacs.org The formation of Ni₃B was detected starting around 370 °C, alongside the primary Ni₇B₃ phase. acs.org As the temperature increased, the intensity of the Ni₃B reflections grew, indicating its formation at the expense of the decomposing metastable phase. acs.org Above 760 °C, only Ni₃B and Ni₂B were detected, confirming their stability at these higher temperatures. acs.org
In another investigation focusing directly on Ni₃B, HT-XRD was used to examine alloys with 20.5 and 25 atomic % boron from room temperature up to 1050 °C. This study found no evidence of polymorphic transformations for Ni₃B within this temperature range. The crystal structure of Ni₃B exhibited a linear thermal expansion, suggesting that its physical properties are likely to be continuous and predictable across this wide temperature spectrum.
The crystallization of amorphous electroless nickel-boron coatings has also been monitored using HT-XRD. These as-deposited coatings are typically amorphous or nanocrystalline. Upon heating, HT-XRD patterns show the emergence and growth of Bragg peaks corresponding to crystalline phases. Heat treatment to 385 °C results in the clear formation of Ni₃B and crystalline Ni, although some amorphous or nanocrystalline material may persist.
The table below outlines the phase stability of Ni₃B as observed through HT-XRD in different studies.
| Initial Material | Temperature Range (°C) | Observed Phases | Key Findings | Reference |
| Metastable Ni₇B₃ | 370 - 760+ | Ni₇B₃, Ni₃B, Ni₂B | Ni₃B forms from the decomposition of Ni₇B₃ starting around 370°C and is stable above 760°C. | escholarship.orgacs.org |
| Ni-B Alloys (20.5 & 25 at.% B) | 20 - 1050 | Ni, Ni₃B | Ni₃B is structurally stable with no polymorphism; exhibits linear thermal expansion. | |
| Electroless Ni-B Coating | Room Temp - 385 | Amorphous, Ni, Ni₃B | Crystallization into Ni₃B and Ni occurs upon heating, with significant formation at 385°C. |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to study processes involving mass loss (e.g., decomposition, dehydration) or mass gain (e.g., oxidation). openaccessjournals.com
For Ni₃B, TGA is often used to assess its thermal stability, particularly its resistance to oxidation, and to study its formation from precursors. When used as an additive, Ni₃B has been shown to lower the decomposition temperature of materials like sodium borohydride (NaBH₄), indicating a catalytic or destabilizing effect. lidsen.com TGA experiments showed that adding Ni₃B lowered the decomposition temperature of NaBH₄ to 462 °C. lidsen.com
In studies on the synthesis of nickel boride materials, TGA can provide insights into the transformation of precursors. For example, the thermal decomposition of nickel acetate (B1210297) tetrahydrate, a potential precursor, was studied under various atmospheres. researchgate.net While this specific study focused on the formation of NiO or Ni, the technique is applicable to understanding the decomposition pathways that could lead to Ni₃B under different reactive conditions. researchgate.net
The thermal stability of Ni₃B itself, especially concerning its resistance to oxidation, is a key property. Thermal analysis of boronized nickel generated from Ni₃B has shown that it is more resistant to oxidation than pure nickel. acs.org TGA can quantify this resistance by measuring the temperature at which significant mass gain (due to oxygen uptake) begins. A study on Ni-B alloys revealed their exposure to thermal decomposition through TGA. ulakbim.gov.tr Another TGA study reported a minimal mass loss of only 1.17% for a Ni₃B-based material, highlighting its thermal stability. unimelb.edu.au
The table below presents findings from TGA related to Ni₃B.
| Studied System | Atmosphere | Temperature Program | Key Finding | Reference |
| NaBH₄ with Ni₃B additive | Argon | Heated to 600 °C at 2 °C/min | Ni₃B lowered the decomposition temperature of NaBH₄ to 462 °C. | lidsen.com |
| Boronized Nickel (from Ni₃B) | Not specified | Not specified | More resistant to oxidation compared to pure Ni. | acs.org |
| Ni₃B-based catalyst | Not specified | Not specified | Showed only 1.17% mass loss, indicating high thermal stability. | unimelb.edu.au |
| Nickel acetate tetrahydrate | Air, Helium, Hydrogen | Not specified | Characterized decomposition stages leading to NiO or Ni. | researchgate.net |
Theoretical and Computational Investigations of Ni3b
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has been widely applied to study Ni3B, especially in the context of its catalytic applications. DFT calculations allow researchers to model the behavior of electrons in the material, which governs its chemical and physical properties.
A key finding from orbital analysis is the concept of the d-band center, which is often used as a descriptor for the catalytic activity of transition metals. For a Ni3B/Ni heterostructure, the d-band center is located closer to the Fermi level compared to pure Ni3B or pure Ni. diva-portal.org This shift indicates a stronger adsorption capacity for certain reaction intermediates, which can enhance catalytic performance. diva-portal.org Analysis of the partial density of states (PDOS) for Ni active sites confirms differences in the electronic structure between pure Ni, pure Ni3B, and the Ni3B/Ni(111) heterostructure, which underpins their differing catalytic behaviors. researchgate.netrsc.org
Calculated d-band Center Values
| Material | d-band Center (eV) | Reference |
|---|---|---|
| Ni | -1.34 | diva-portal.org |
| Ni3B | -1.26 | diva-portal.org |
| Ni3B/Ni Heterostructure | -1.22 | diva-portal.org |
DFT is frequently used to calculate the binding energies of molecules and reaction intermediates on catalyst surfaces. This information is vital for understanding catalytic mechanisms. For instance, in the hydrogen oxidation reaction (HOR) in alkaline media, the formation of a Ni3B/Ni heterostructure leads to optimized binding energies for key intermediates. rsc.orgrsc.org The charge transfer at the interface results in weakened adsorption of hydrogen (H) on the Ni sites and strengthened adsorption of hydroxide (B78521) (OH) on the Ni3B sites. rsc.orgrsc.orgresearchgate.net This dual effect is considered a key factor in boosting HOR performance. rsc.org
Similarly, for the methanol (B129727) oxidation reaction (MOR), the electronic interactions within the Ni3B/Ni heterostructure enhance its adsorption capacity for the crucial *CH2O intermediate, effectively promoting the binding of this key species and lowering the associated energy barrier. diva-portal.org DFT calculations of the Gibbs free energy for various reaction steps show that the adsorption and conversion of intermediates are more favorable on the heterostructure surface compared to the surfaces of the individual components. researchgate.netresearchgate.net
Gibbs Free Energy Change (ΔG) for the PDS in Methanol Oxidation
| Catalyst Surface | ΔG for *CH3O → *CH2O (eV) | Reference |
|---|---|---|
| Ni(111) | ~1.0 | researchgate.netresearchgate.net |
| Ni3B(001) | ~0.8 | researchgate.netresearchgate.net |
| Ni3B(001)/Ni(111) Heterostructure | ~0.6 | researchgate.netresearchgate.net |
When Ni3B forms a heterostructure with another material, such as metallic nickel, a redistribution of electronic charge occurs at the interface. DFT calculations, including Mulliken charge analysis and differential charge density plots, are used to investigate this phenomenon. researchgate.netrsc.org Studies on Ni3B/Ni heterostructures have confirmed that there is a charge transfer from the Ni3B component to the Ni component. rsc.orgrsc.org This electron transfer creates a charge redistribution that modifies the electronic properties of both materials at the interface, leading to the optimized binding energies and enhanced catalytic activity discussed previously. rsc.orgresearchgate.net The charge density difference plots visually represent this transfer, showing regions of electron accumulation and depletion at the interface. researchgate.net This interfacial charge modulation is a key mechanism for tuning the catalytic properties of Ni3B-based materials.
Elucidation of Potential-Determining Steps in Catalytic Processes
Quantum Chemical Calculations
Quantum chemical calculations encompass a range of methods, including DFT and ab initio approaches, used to solve the fundamental equations of quantum mechanics for chemical systems. rsc.orgaspbs.com These calculations provide a theoretical framework for understanding and predicting the geometric and electronic structures of materials like Ni3B, as well as reaction pathways for its catalytic processes. rsc.org By modeling systems at the atomic level, these computational techniques can elucidate reaction mechanisms, identify transition states, and calculate thermodynamic properties that are often difficult to measure experimentally. rsc.orgrsc.org For Ni-B systems, first-principles calculations are employed to discover stable and metastable structures and to construct theoretical phase diagrams that can guide experimental synthesis. researchgate.netosti.gov
Computational Prediction of Stable Phases (e.g., Adaptive Genetic Algorithm)
Predicting new stable or metastable compounds is a significant challenge in materials science. Computational methods that combine first-principles calculations with advanced search algorithms have become powerful tools for materials discovery. aip.org The adaptive genetic algorithm (AGA) is one such method that has been used to explore the compositional space of ternary systems containing nickel and boron, such as the Li-Ni-B and Na-Ni-B systems. aip.orgacs.org
The AGA works by mimicking natural evolution: it generates a population of candidate crystal structures, evaluates their energetic stability using DFT calculations, and then "mates" the most stable structures to produce a new generation. osti.govacs.org This iterative process efficiently searches for low-energy configurations. Using this approach, researchers have successfully predicted novel phases in the Li-Ni-B system, including LiNiB, Li2Ni3B, and Li2NiB. researchgate.netaip.orgresearchgate.net The calculations are used to construct a convex hull of formation energies, which graphically represents the thermodynamic stability of different compounds within a system. osti.gov Structures that lie on the convex hull are predicted to be stable. osti.gov These computational predictions provide valuable targets for experimental synthesis. aip.orgresearchgate.net
Catalytic Applications of Nickel Boride Ni3b
Heterogeneous Catalysis
Nickel boride (Ni₃B), a crystalline intermetallic compound, functions as a robust heterogeneous catalyst in various organic transformations. Its solid-state nature allows for ease of separation from reaction mixtures, making it a valuable component in industrial and laboratory-scale synthesis. The catalytic activity is often observed in materials where Ni₃B is present, sometimes alongside other nickel boride phases or metallic nickel, with the performance depending on the synthesis method and resulting morphology.
Hydrogenation Reactions: Mechanism and Scope
Ni₃B is an effective catalyst for hydrogenation, the process of adding hydrogen across double or triple bonds in a molecule. tubitak.gov.tr These reactions are fundamental in the production of fine chemicals, pharmaceuticals, and in the food industry.
Mechanism The mechanism of hydrogenation over Ni₃B follows the general principles of heterogeneous catalysis on metal surfaces. capes.gov.br The process involves several key steps:
Adsorption: The unsaturated organic substrate and molecular hydrogen (H₂) are adsorbed onto the active sites on the surface of the Ni₃B catalyst. mdpi.com
Hydrogen Activation: The H-H bond in the adsorbed hydrogen molecule is weakened and cleaved, forming reactive hydrogen atoms bound to the catalyst surface (Ni-H). mdpi.com
Stepwise Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbons of the unsaturated bond. mdpi.com An intermediate, partially hydrogenated species remains attached to the surface before the second hydrogen atom is added.
Desorption: Once the hydrogenation is complete, the resulting saturated molecule is more weakly adsorbed and desorbs from the catalyst surface, freeing the active site for the next catalytic cycle. capes.gov.brmdpi.com
Scope Ni₃B catalysts have demonstrated activity in the hydrogenation of a variety of functional groups. The scope of substrates includes, but is not limited to, the conversion of nitroarenes to amines and the reduction of unsaturated aldehydes. dntb.gov.uarsc.org The efficiency and selectivity can be influenced by the specific reaction conditions and the presence of other nickel boride phases.
Interactive Table: Scope of Ni₃B in Hydrogenation Reactions
| Substrate Class | Example Substrate | Product | Reference |
| Nitroarenes | Nitrobenzene | Aniline | dntb.gov.ua |
| α,β-Unsaturated Aldehydes | Crotonaldehyde | Butanal / Butanol | rsc.org |
| α,β-Unsaturated Aldehydes | Furfural | Furfuryl alcohol | rsc.org |
Dehydrogenation Processes
While highly active in hydrogenation, the application of crystalline Ni₃B specifically as a catalyst for the dehydrogenation of hydrocarbons (e.g., alkanes to alkenes) is not widely documented in scientific literature. Such processes typically require specific active sites and reaction conditions to favor the removal of hydrogen, which differ from those optimized for hydrogenation.
C-C Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)
Nickel boride has been investigated as a potential low-cost alternative to palladium catalysts in carbon-carbon bond-forming cross-coupling reactions.
Suzuki-Miyaura Coupling: Research has shown that nickel boride can catalyze Suzuki-Miyaura-type couplings. diva-portal.org However, achieving high yields has been reported as a challenge. diva-portal.org The choice of solvent and base is critical, as it influences the stability of the starting materials and the formation of side products. diva-portal.org
Sonogashira Coupling: Nickel boride has also been tested for Sonogashira cross-coupling reactions. diva-portal.org A significant challenge identified in these reactions is the competing homocoupling of the alkyne starting material, which can become the dominant reaction pathway under certain conditions. diva-portal.org
Hydrolysis Reactions (e.g., Sodium Borohydride (B1222165), Ammonia (B1221849) Borane)
Ni₃B is an efficient catalyst for generating hydrogen gas through the hydrolysis of chemical hydrogen storage materials like sodium borohydride (NaBH₄) and ammonia borane (B79455) (NH₃BH₃). capes.gov.brcapes.gov.br This application is crucial for the development of on-demand hydrogen production systems for fuel cells and other portable power applications.
The hydrolysis reaction over Ni₃B catalysts proceeds differently than on pure nickel. capes.gov.brresearchgate.net Studies on the hydrolysis of sodium borohydride indicate that hydroxide (B78521) ions play a direct role in the activation of the reactant molecules on the Ni₃B surface. capes.gov.brresearchgate.net
In the case of ammonia borane, Ni-Ni₃B nanocomposites have been shown to be effective catalysts for its methanolysis (a similar hydrogen-releasing reaction in methanol). capes.gov.br One study reported that a Ni-Ni₃B catalyst could liberate three equivalents of H₂ from ammonia borane in 4.2 minutes, demonstrating its high catalytic activity. capes.gov.br The catalyst also exhibited good recyclability, maintaining its activity over several cycles. capes.gov.br
Role of Boron in Catalytic Activity
The presence of boron in the nickel lattice is not merely structural but plays a fundamental electronic role in defining the catalytic properties of Ni₃B.
Electron Density Modulation and Active Site Regulation
The key influence of boron is its ability to modulate the electronic structure of the nickel atoms, which serve as the active sites for catalysis. mdpi.com Boron, being a metalloid, can donate electron density from its 2p orbitals to the partially filled d-orbitals of the transition metal, nickel. mdpi.com
This electron transfer from boron to nickel results in nickel atoms that are more electron-rich compared to those in metallic nickel. capes.gov.br X-ray Photoelectron Spectroscopy (XPS) studies on related nickel borides (like Ni₂B) have confirmed a negative shift in the binding energy of nickel's core electrons, which is direct evidence of this increased electron density. researchgate.net This electronic modification has several beneficial consequences for catalysis:
Enhanced Adsorption: The altered electron density on the nickel sites can optimize the adsorption energies of reactants, such as hydrogen and unsaturated organic molecules. researchgate.net
Active Site Stability: The electron donation from boron can help prevent the oxidation of the nickel active sites, leading to a more stable and robust catalyst.
Regulation of Activity: By fine-tuning the electronic properties of the active sites, boron helps to regulate the catalyst's activity and selectivity for specific reactions, such as favoring hydrogenation pathways. capes.gov.br
This modification leads to the formation of what can be described as electron-rich, highly undercoordinated metal atoms at the surface, which are believed to be responsible for the high catalytic activity observed in borohydride hydrolysis and other reactions. capes.gov.brresearchgate.net
Surface Reconstruction and Active Phase Formation
Under operating conditions, particularly in electrocatalytic reactions like the oxygen evolution reaction (OER), the surface of Ni3B catalysts undergoes significant changes. This process, known as surface reconstruction, is critical as it leads to the formation of the true active species.
During electrocatalysis, the Ni3B surface is not stable and tends to reconstruct. This reconstruction often involves the in-situ formation of a core-shell structure. The core remains as nickel boride (Ni-B), while the surface transforms into a layer of nickel oxyhydroxide (NiOOH). This NiOOH layer is widely considered to be the actual catalytically active phase for reactions such as the OER. Operando X-ray absorption fine structure (XAFS) studies have observed the intactness of the Ni-B core during oxygen evolution, while simultaneously detecting a transition from Ni2+ to Ni3+ (indicative of NiOOH) in the shell. This transition leads to a shortening of Ni-O bonds and an increase in the disorder of the nickel oxyhydroxide layer.
The formation of this active phase is a dynamic process. Initially, the surface may oxidize to form nickel(II) hydroxide (Ni(OH)2). With further electrochemical oxidation, this layer is converted to the more active β-NiOOH phase. This reconstruction into a core-shell (e.g., Ni-B@NiOOH) heterostructure is believed to be highly beneficial for catalytic activity. The underlying nickel boride core can modulate the electronic properties of the nickel oxyhydroxide shell, leading to enhanced performance.
Catalyst Design and Optimization
The catalytic performance of Ni3B is not intrinsic but is heavily dependent on its synthesis and the state of its surface. Careful design and optimization are therefore essential to maximize its efficiency.
Influence of Synthesis Method on Catalytic Performance
The method used to synthesize Ni3B has a profound impact on its final catalytic properties, including phase composition, crystallinity, and surface area.
Common synthesis routes involve the chemical reduction of nickel salts, such as nickel(II) chloride (NiCl₂) or nickel(II) acetate (B1210297) (Ni(C₂H₃O₂)₂), with a reducing agent like sodium borohydride (NaBH₄). The parameters of this process, particularly temperature, play a crucial role in determining the resulting nickel boride phase.
Amorphous vs. Crystalline Phases: At lower temperatures, amorphous nickel boride is often formed, which is known to be highly active for certain reactions. Current time information in Bangalore, IN.
Phase Transformation with Temperature: As the temperature is increased, crystalline phases begin to form. For instance, heating amorphous nickel boride can lead to the crystallization of phases like Ni₂B and Ni₃B. At temperatures around 600°C, Ni₃B can become the major crystalline phase. wikipedia.org Further heating can cause the decomposition of Ni₃B into metallic nickel and other boride phases. wikipedia.org For example, the Ni₃B phase has been observed to disappear at temperatures around 350°C in some synthesis environments, potentially reacting with trace oxygen or water. fishersci.no
The choice of precursors and their molar ratios also dictates the final product. For example, reacting NiCl₂ with NaBH₄ at high temperatures can yield different nickel boride phases depending on the Ni:B ratio; a 1:0.65 ratio favors Ni₃B formation. acs.org The catalytic activity is often a function of the ratio of amorphous to crystalline phases and the specific crystalline phase present. Current time information in Bangalore, IN. For instance, crystalline Ni₃B is porous, and its performance is highly dependent on its active surface area. Current time information in Bangalore, IN.
Impact of Surface Contamination and Oxide Formation
The surface of Ni₃B catalysts is highly susceptible to contamination and oxidation, which can significantly alter its catalytic behavior.
Oxide Formation: As mentioned, Ni₃B readily oxidizes, even upon minimal exposure to air. The surface typically becomes covered with a layer of nickel oxide/hydroxide and boron-oxo species like borates. researchgate.net This naturally occurring oxidation is not always detrimental. In many electrocatalytic applications, this surface oxide/oxyhydroxide layer is, in fact, the active catalyst. The underlying Ni₃B can electronically modify this surface layer, enhancing its intrinsic activity. For example, boron in the NiₓB structure can facilitate the oxidation of nickel, which is a key step in forming the active NiOOH layer for the OER.
Contamination from Synthesis: The synthesis process itself can lead to surface contamination. When using sodium borohydride as a reductant, byproducts such as sodium borate (B1201080) can be adsorbed onto the catalyst's surface. researchgate.net The presence of these spectator ions can reduce catalytic activity by blocking active sites. The extent of this contamination can depend on the solvent used during synthesis and subsequent washing procedures. For instance, P-1 and P-2 type nickel boride catalysts, both prepared from sodium borohydride reduction, differ in their levels of surface contamination by sodium borate, which in turn affects their catalytic efficiency and selectivity.
In some cases, the interaction between nickel and contaminants can lead to passivation. For example, under certain conditions, boron can react with nickel oxide (NiO) to form NiB₂O₄, which is more resistant to reduction than NiO. nih.gov This can inhibit the formation of metallic nickel sites that are active for certain dehydrogenation reactions, thereby passivating the catalyst against unwanted side reactions. nih.gov
Electrochemical Applications and Energy Conversion with Ni3b
Electrocatalytic Water Splitting
Electrocatalytic water splitting is a key technology for producing green hydrogen, and Ni3B-based materials have shown promise as catalysts for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). bohrium.comresearchgate.net The development of earth-abundant and efficient bifunctional electrocatalysts is crucial for the advancement of energy conversion and storage technologies. researchgate.net
Hydrogen Evolution Reaction (HER)
The hydrogen evolution reaction (HER) is one of the half-reactions in water splitting, requiring effective electrocatalysts to proceed efficiently, especially in alkaline conditions where the corresponding oxygen evolution reaction (OER) is more favorable. acs.org Ni-based materials are attractive alternatives to precious metal catalysts for HER. mdpi.com
Mechanistic insights from Density Functional Theory (DFT) calculations suggest that for nickel phosphide (B1233454) (Ni5P4), which shares similarities with borides, the HER proceeds through a Volmer-Heyrovsky mechanism. acs.org This involves an initial water dissociation step (Volmer), followed by the electrochemical desorption of hydrogen (Heyrovsky). A similar mechanism is often considered for Ni3B. The adsorption energy of hydrogen is a key descriptor of HER activity; a value close to zero is ideal. acs.org For some nickel-based catalysts, the Volmer reaction, involving a one-electron transfer, is considered the rate-determining step. conicet.gov.ar
A significant measure of a catalyst's efficiency is its overpotential, the extra potential required above the thermodynamic minimum to drive the reaction at a specific rate. Ni3B-based catalysts have demonstrated notable performance in reducing the HER overpotential. For instance, urchin-like Ni3S2@Ni3B heterostructures can achieve a current density of 1000 mA cm⁻² at a relatively low overpotential of 517 mV. rsc.org Similarly, ruthenium-doped Ni3B (1.0Ru@Ni3B) requires an overpotential of only 72 ± 0.3 mV to reach a current density of -20 mA cm⁻² in alkaline solutions. rsc.org In another study, combining Ni3B with Fe2O3 nanotubes led to a decrease in the HER overpotential by 150 mV at 10 mA cm⁻². rsc.orgresearchgate.net The use of a flow-through configuration for 3D printed NiMo-based electrodes, which facilitates the removal of hydrogen bubbles, has also been shown to significantly decrease overpotentials. osti.gov
| Catalyst | Current Density (mA cm⁻²) | Overpotential (mV) | Reference |
| Ni3S2@Ni3B | 1000 | 517 | rsc.org |
| 1.0Ru@Ni3B | -20 | 72 ± 0.3 | rsc.org |
| Ni3B/Fe2O3 NTAs | 10 | 150 (decrease) | rsc.orgresearchgate.net |
| Ni-(1.06 wt% B) | 10 | 146 | researchgate.net |
Tafel slope analysis is a crucial tool for understanding the kinetics and rate-determining step of an electrocatalytic reaction. nih.govkaust.edu.sa The Tafel slope is derived from a plot of overpotential versus the logarithm of the current density. diva-portal.org For the HER in alkaline solutions, a Tafel slope of approximately 120 mV dec⁻¹ typically indicates that the initial Volmer step (water dissociation) is rate-limiting. conicet.gov.ar A slope of around 40 mV dec⁻¹ suggests the Heyrovsky step (electrochemical desorption) is rate-determining, while a slope of 30 mV dec⁻¹ points to the Tafel step (chemical recombination) as the slowest step. diva-portal.org
Studies on Ni3B and related materials have reported a range of Tafel slopes, providing insight into their reaction kinetics. For example, a cauliflower-like Ni-B/SS electrode exhibited a Tafel slope of 82 mV/decade in a 1 M KOH electrolyte. researchgate.net In another case, a Ni-(1.06 wt% B) electrode showed a Tafel slope of 119 mV dec⁻¹, suggesting the Volmer mechanism is rate-determining. nih.govresearchgate.net The analysis of Tafel slopes can sometimes be complex, as they can be influenced by factors other than pure kinetics, such as mass transport limitations and changes in the catalyst surface. nih.gov Therefore, careful analysis under high-mass-transport conditions is necessary to obtain kinetically meaningful values. nih.gov
| Catalyst | Tafel Slope (mV dec⁻¹) | Electrolyte | Reference |
| Ni-B/SS | 82 | 1 M KOH | researchgate.net |
| Ni-(1.06 wt% B) | 119 | Not specified | nih.govresearchgate.net |
| Ni/NiOx with Cr2O3 | Not specified | Not specified | nih.gov |
The crystallinity and morphology of Ni3B catalysts play a significant role in their HER performance. The arrangement of atoms in the crystal lattice and the physical shape of the catalyst particles influence the number and nature of active sites, as well as the transport of reactants and products.
Research has shown that the crystallinity of nickel boride materials can be modulated to enhance their electrocatalytic activity. nih.gov For instance, in the context of the oxygen evolution reaction, partially crystalline Ni-Bi shells on Ni3B cores exhibited higher activity than their amorphous or fully crystalline counterparts. nih.govresearchgate.net This suggests that an optimal degree of crystallinity can lead to enhanced intrinsic activity of the catalytic sites. The phase structure of electroless nickel-boron coatings, which can include Ni3B, transforms from amorphous to crystalline upon heat treatment, affecting their properties. ni.ac.rs
The morphology of the catalyst also has a profound impact. Catalysts with high surface areas and porous structures are desirable as they offer a high density of active sites. bohrium.com For example, urchin-like Ni3S2@Ni3B heterostructures have demonstrated excellent catalytic activity, which is attributed to the effective integration of their unique surface structure and interface electronic structure. rsc.org Similarly, cauliflower-like morphologies of Ni-B electrodes have been shown to be effective for the HER. researchgate.netni.ac.rs The synthesis method can control these features; for instance, a single-step method using autogenous pressure from the reaction of NaBH4 and Ni precursors can produce crystalline Ni3B. mdpi.com
Tafel Slope Analysis and Kinetics
Oxygen Evolution Reaction (OER)
During the oxygen evolution reaction (OER) in alkaline media, the surface of nickel boride electrocatalysts often undergoes transformation. It is widely recognized that the true active species are not the pristine boride material but rather surface oxides or oxyhydroxides that form in-situ under anodic potentials. researchgate.netmpg.deresearchgate.net
Spectroscopic and surface analyses have revealed that during the OER, the Ni3B surface can be oxidized to form β-Ni(OH)2, which is then further converted to the highly active γ-NiOOH species. rsc.orgresearchgate.net This in-situ formation of nickel oxyhydroxide is considered crucial for the catalytic activity. Operando X-ray absorption fine-structure spectroscopy has shown the prevalence of NiOOH on the surface of nickel boride catalysts during oxygen evolution. researchgate.net These studies indicate a core-shell structure, where a Ni-B core is covered by a nickel oxyhydroxide shell (Ni-B@NiOxH). researchgate.net The formation of these active oxyhydroxide species is also observed in other nickel-based pnictogenide and chalcogenide precatalysts. acs.org In some cases, the presence of boron can promote the formation of electroactive NiOOH, thereby enhancing the OER. researchgate.net The incorporation of iron impurities from the electrolyte can also synergistically interact with the nickel oxyhydroxides to further boost OER performance. acs.orgacs.org
Performance Metrics: Overpotential, Current Density, Faradaic Efficiency
Oxygen Reduction Reaction (ORR)
The oxygen reduction reaction (ORR) is a critical cathodic reaction in fuel cells and metal-air batteries. While platinum-based materials are the benchmark catalysts for ORR, their high cost and scarcity have driven research towards more abundant alternatives. Nickel boride has emerged as a promising non-precious metal catalyst for the ORR.
Amorphous nickel boride nanoarchitectures have been engineered for the efficient two-electron (2e⁻) ORR pathway to produce hydrogen peroxide (H₂O₂). nih.gov By tuning the composition, amorphous NiB₂ can achieve a 2e⁻ selectivity close to 99% at 0.4 V and over 93% across a wide potential range, with minimal activity decay over time. nih.gov This high selectivity is attributed to the optimized adsorption energy of the *OOH intermediate on the nickel sites, which is influenced by the local electronic structure diversity induced by the Ni to B atomic ratio. nih.gov
Furthermore, hybrid systems incorporating nickel boride have shown enhanced ORR activity. A catalyst with an amorphous nickel boride membrane on a Pt-Ni alloy exhibited a 27-fold increase in mass activity for the ORR compared to commercial Pt/C at 0.9 V. acs.orgbsb-muenchen.de This significant enhancement is attributed to the electronic effect of the Ni-B membrane on the Pt-O and Pt-OH bonding, controlled by boron-oxide-mediated electron transfer. acs.org
Bifunctional and Multifunctional Electrocatalysis for Overall Water Splitting
A heterostructure of Ni3S2@Ni3B grown on a nickel plate has been shown to be a highly efficient bifunctional electrocatalyst. rsc.orgsciopen.com This material exhibits excellent catalytic activities for both HER and OER, capable of reaching a current density of 1000 mA cm⁻² at relatively low overpotentials. rsc.org Similarly, a Mo2NiB2/Ni3B bifunctional catalyst synthesized in situ on a dealloyed Ni-Mo alloy substrate displayed outstanding activity and stability. figshare.comnih.gov An electrolyzer assembled with this catalyst achieved a current density of 10 mA cm⁻² at a cell voltage of 1.64 V and maintained its performance at a high current density of 1000 mA cm⁻² for 100 hours. figshare.com
Furthermore, surface-oxidized nickel borides, such as Ni-B-O@Ni3B, have proven to be effective bifunctional electrocatalysts. researchgate.netsciopen.com An alkaline electrolyzer using these electrodes for both anode and cathode achieved a current density of 10 mA cm⁻² at 1.58 V with good durability. researchgate.net Heterostructured nickel borate-nickel oxide (Ni3(BO3)2–NiO) has also been developed as a high-performance bifunctional electrocatalyst, requiring a low cell voltage of 1.60 V to drive 10 mA cm⁻². acs.org
The bifunctional activity of these Ni3B-based materials is often attributed to the synergistic effects between different components and the favorable electronic structures that reduce the energy barriers for both HER and OER. figshare.comnih.govrsc.org
Electrooxidation Reactions
Methanol (B129727) Electrooxidation: Mechanism and Selectivity to Formate (B1220265)
The electrooxidation of methanol is a key reaction in direct methanol fuel cells (DMFCs) and for the production of valuable chemicals. Nickel boride (Ni3B) has been investigated as a cost-effective and efficient catalyst for this reaction, with a notable selectivity towards formate.
A heterostructure of nickel boride/nickel (Ni3B/Ni) has been developed that enables the electrooxidation of methanol to formate with a Faradaic efficiency approaching 100%. researchgate.netnih.govdntb.gov.ua The mechanism involves the adsorption and activation of methanol on the catalyst surface. Density functional theory (DFT) calculations have revealed that the potential-determining step, the formation of *CH2O, occurs most favorably on the Ni3B/Ni heterostructure compared to pure nickel or nickel boride. researchgate.netnih.govdntb.gov.ua
The proposed synergetic mechanism suggests that the Ni3B sites facilitate the adsorption and activation of the methanol molecule, while the Ni sites are involved in the oxidative mediation of methanol. researchgate.net Electrophilic oxygen species, such as O* or OH*, formed on the electrocatalyst are considered the catalytically active species. researchgate.netdntb.gov.uaresearchgate.net In alkaline media, the oxidation of Ni(OH)₂ to NiOOH is a precursor step in the methanol oxidation process. mdpi.com
The high selectivity to formate is a significant advantage, as it represents a valuable chemical product and avoids the formation of CO, which can poison many catalysts. researchgate.netuab.cat The ability of methanol to inhibit the phase transition of the electrocatalyst to higher-valent oxidation products contributes to both the high selectivity and the stability of the catalyst. researchgate.netrsc.org
Influence of Methanol Concentration on Catalyst Activity
The concentration of methanol in the electrolyte has a significant impact on the activity of Ni3B-based catalysts. Generally, the methanol oxidation peak currents increase with increasing methanol concentration up to a certain point, after which they may decrease. mdpi.com
Operando electrochemical impedance spectroscopy and in situ Raman spectroscopy have been used to understand the influence of methanol concentration on Ni3B/Ni heterostructures. researchgate.netdntb.gov.uaresearchgate.net These studies have shown that high concentrations of methanol can inhibit the phase transition of the electrocatalyst to high-valent electro-oxidation products. researchgate.netdntb.gov.uaresearchgate.net This inhibition is beneficial as it contributes to the high selectivity towards formate and enhances the catalyst's stability. researchgate.netrsc.org The response frequency of the reaction at a constant potential has been observed to change as a function of methanol concentration, providing further insight into the reaction kinetics. researchgate.net
The table below shows the effect of methanol concentration on the peak current density for a Ni-B-Co₀.₀₅ nanoparticle catalyst.
| Methanol Concentration (M) | Peak Current Density (A g⁻¹) |
| 0.1 | ~150 |
| 0.3 | ~250 |
| 0.5 | ~320 |
| 0.7 | ~380 |
| 1.0 | ~450 |
| 1.2 | ~420 |
| 1.5 | ~390 |
Data is estimated from graphical representations in the source material. mdpi.com
Energy Storage Systems
Nickel boride (Ni3B) is emerging as a significant material in the advancement of energy storage technologies. Its unique electronic and structural properties are being leveraged to enhance the performance of next-generation batteries and supercapacitors.
Application in Batteries (e.g., Lithium-Sulfur Batteries)
Lithium-sulfur (Li-S) batteries are highly regarded for their impressive theoretical energy density, which far surpasses that of conventional lithium-ion batteries. synchrotron-soleil.fr However, their widespread commercialization is impeded by significant challenges, most notably the "shuttle effect" of lithium polysulfides (LiPSs) and slow sulfur conversion kinetics. synchrotron-soleil.frnih.gov The use of advanced catalytic materials like nickel boride is a promising strategy to overcome these obstacles. nih.gov Metal borides, in general, are gaining attention as sulfur electrocatalysts due to their metallic nature, high conductivity, and the presence of local metal-boron ionicity, which provides numerous active sites for polysulfide adsorption and catalytic conversion. synchrotron-soleil.fr
The shuttle effect, a primary cause of capacity decay and limited cycle life in Li-S batteries, involves the dissolution of intermediate long-chain polysulfides into the electrolyte and their subsequent migration to the lithium anode. synchrotron-soleil.fr This process leads to the loss of active material from the cathode. synchrotron-soleil.fr Nickel boride has demonstrated effectiveness in mitigating this detrimental effect. researchgate.net
The strong interaction between Ni3B and polysulfides is a key factor in suppressing the shuttle effect. The binary sulfiphilic sites, involving both nickel and boron, enhance the chemical anchoring of LiPSs. nih.govresearchgate.net This strong adsorption capability effectively traps the polysulfides at the cathode, preventing their migration. nih.gov For instance, amorphous Ni3B has been shown to have a stronger adsorption ability for polysulfides compared to its crystalline counterpart due to electron redistribution in its disordered structure. nih.gov This enhanced adsorption is crucial for creating a stable electrochemical environment for the sulfur redox reactions. nih.gov
Beyond just trapping polysulfides, Ni3B also acts as an efficient electrocatalyst to accelerate their conversion kinetics. nih.govresearchgate.net The slow conversion between liquid polysulfides and solid lithium sulfide (B99878) (Li2S) is a major contributor to low sulfur utilization and poor rate performance in Li-S batteries. researchgate.net Ni3B facilitates these crucial redox reactions, enhancing both the sulfur reduction reaction (SRR) during discharge and the sulfur evolution reaction (SER) during charge. nih.gov
The catalytic activity of Ni3B stems from its ability to lower the energy barriers for polysulfide conversion and Li2S decomposition. nih.govresearchgate.net The favorable interfacial charge state in composites like Ni3B/BG creates a smooth channel for electron and charge transport, which is vital for promoting the charge transfer between the polysulfide species and the electrode surface. nih.govresearchgate.netresearchgate.net Theoretical and experimental studies have confirmed that Ni3B can effectively enhance charge transfer and speed up the sulfur redox kinetics. e3s-conferences.org
For example, amorphous Ni3B supported on carbon nanotubes (aNi3B@CNTs) has demonstrated superior catalytic capability towards the reaction of sulfur species compared to crystalline Ni3B. nih.gov This is attributed to the amorphous structure's higher electrostatic potential and lower electron density, which leads to stronger adsorption and lower energy barriers for polysulfide conversion. nih.gov The result is a significant improvement in the electrochemical performance of Li-S batteries. A battery utilizing a Ni3B/BG modified separator delivered excellent cycling stability, with a low decay rate of 0.07% per cycle over 600 cycles at 2 C, and a remarkable rate capability. nih.govresearchgate.net Similarly, a Li-S battery with a NiB catalyst showed a high initial discharge capacity of 1239 mAh g⁻¹ at 0.5 C with a sulfur loading of 5 mg cm⁻², retaining 83.2% of this capacity after 150 cycles. e3s-conferences.org
| Material | Sulfur Loading (mg cm⁻²) | Current Density/Rate | Initial Capacity (mAh g⁻¹) | Cycle Life | Capacity Retention/Decay Rate | Reference |
|---|---|---|---|---|---|---|
| Ni3B/BG modified separator | Not specified | 2 C | Not specified | 600 cycles | 0.07% decay per cycle | nih.govresearchgate.net |
| aNi3B@CNTs/S | 3.01 | 0.2 C | 1002.85 | 250 cycles | 74.10% retention | nih.gov |
| NiB catalyst | 5 | 0.5 C | 1239 | 150 cycles | 83.2% retention | e3s-conferences.org |
Mitigation of Shuttle Effect
Supercapacitors and Pseudocapacitive Electrodes
Nickel boride is also a promising electrode material for supercapacitors, a class of energy storage devices known for their high power density and long cycle life. nih.govresearchgate.net Specifically, Ni3B is investigated for its pseudocapacitive properties, which arise from fast and reversible Faradaic redox reactions occurring at or near the surface of the electrode material. researchgate.net The use of transition metal borides like Ni3B is driven by their potential for low cost, high electrochemical activity, and environmental friendliness. researchgate.net
Amorphous nickel boride, in particular, has been highlighted as an excellent supercapacitor electrode material due to its high theoretical capacity and good electrochemical reversibility. researchgate.net The disordered atomic structure of amorphous Ni3B provides a high density of active sites for redox reactions. researchgate.net However, a challenge with amorphous metal boride particles is their tendency to aggregate, which can reduce their stability and performance. researchgate.net
Recent research has focused on creating hierarchical and core-shell structures to maximize the performance of Ni3B-based electrodes. A composite of Ni3B@Ni(BO2)2 core-shell structures integrated with V2MoO8 rods demonstrated an impressive specific capacitance of 698 F g⁻¹ at 1 A g⁻¹ and excellent cycling stability, retaining 75.1% of its capacitance after 10,000 cycles. acs.org Another study on a composite of amorphous nickel boride nanoparticles and V2CTx MXene reported a specific capacitance of 705.9 C g⁻¹ and a cycling stability of 120.5% after 10,000 cycles. researchgate.net
Asymmetric supercapacitors, which use different materials for the positive and negative electrodes, have been fabricated to further enhance the energy density. A device using a Ni3B@Ni(BO2)2/VMO composite as the positive electrode and reduced graphene oxide (rGO) as the negative electrode achieved a high energy density of 40.5 Wh kg⁻¹ at a power density of 800 W kg⁻¹. acs.org Similarly, an asymmetric device with V2CTx/NixB-75 and rGO electrodes delivered a maximum energy density of 50.22 Wh kg⁻¹. researchgate.net
| Material | System | Specific Capacitance (F g⁻¹ or C g⁻¹) | Current Density (A g⁻¹) | Energy Density (Wh kg⁻¹) | Power Density (W kg⁻¹) | Cycling Stability | Reference |
|---|---|---|---|---|---|---|---|
| Ni3B@Ni(BO2)2/VMO-50 | Three-electrode | 698 F g⁻¹ | 1 | - | - | 75.1% after 10,000 cycles | acs.org |
| NB@NBO/VMO-50/CC||rGO | Asymmetric | - | - | 40.5 | 800 | 79.3% after 8,000 cycles | acs.org |
| V2CTx/NixB-75 | Three-electrode | 705.9 C g⁻¹ | - | - | - | 120.5% after 10,000 cycles | researchgate.net |
| V2CTx/NixB-75//rGO | Asymmetric | - | - | 50.22 | 800 | 89.98% after 20,000 cycles | researchgate.net |
Advanced Materials Design Incorporating Ni3b
Heterostructures and Composites with Ni3B
The creation of heterostructures and composites involving Ni3B is a key strategy for developing materials with tailored functionalities. These designs leverage the synergistic effects between Ni3B and other materials to achieve superior performance.
Nickel Boride/Graphene Hybrid Materials (Ni3B/rGO, Ni3B/BG)
Hybrid materials that combine nickel boride with graphene, such as reduced graphene oxide (rGO) and boron-doped graphene (BG), have shown significant promise, particularly in electrocatalysis. The strong coupling between the active Ni3B material and the highly conductive graphene support enhances performance. ntu.edu.sgacs.org
Boron doping of graphene can create electron deficiencies, which improves its electrocatalytic activity. ossila.com This makes boron-doped graphene a suitable substrate for nickel boride, with potential applications in sensors, batteries, supercapacitors, and fuel cells. ossila.comnanografi.com The synthesis of these hybrids can be achieved through methods like the simple reduction of metal salts on graphene sheets. ntu.edu.sgacs.org
Key Features of Boron-Doped Graphene:
Induces p-type doping in graphene. ossila.com
Enhances electrocatalytic activity for reactions like the oxygen reduction reaction (ORR). ossila.com
Improves the adsorption of molecules like oxygen and nitrogen. ossila.com
Shows promise as an anode material for potassium-ion batteries. ossila.com
Nickel Boride/Nickel Heterostructures
Heterostructures composed of nickel boride and nickel (Ni3B/Ni) have demonstrated exceptional catalytic activity. rsc.orgnih.gov These materials can be synthesized through various methods, including a vacuum induction strategy. researchgate.netnih.gov The interface between Ni3B and Ni facilitates electron transfer, which in turn optimizes the binding energies of reaction intermediates, leading to enhanced catalytic performance. rsc.orgnih.gov
For instance, Ni3B/Ni heterostructures have shown significantly higher mass activity for the hydrogen oxidation reaction (HOR) in alkaline media compared to either Ni3B or Ni alone. rsc.orgnih.gov They have also been investigated for methanol (B129727) oxidation, exhibiting high reactivity and stability. researchgate.netnih.govresearchgate.net
Performance of Ni3B/Ni Heterostructures in Methanol Oxidation:
| Parameter | Value | Reference |
|---|---|---|
| Onset Potential | 0.35 V | researchgate.net |
| Anodic Oxidation Current Density | 62 A g⁻¹ at 0.55 V | researchgate.net |
| Overpotential for 10 mA cm⁻² | 146.9 mV | researchgate.netnih.gov |
Surface-Oxidized Nickel Borides (e.g., Ni-B-O@Ni3B)
The surface of nickel borides can be intentionally oxidized to form a core-shell structure, such as Ni-B-O@Ni3B. researchgate.netresearchgate.net This surface oxidation, which can occur when the material is exposed to air, often leads to the formation of nickel oxide/hydroxide (B78521) and boron-oxo species on the surface. researchgate.netccspublishing.org.cn While this oxidation can sometimes decrease activity for the hydrogen evolution reaction (HER), it has been found to promote the oxygen evolution reaction (OER). researchgate.net
Amorphous/Amorphous Heterointerfaces (e.g., Ni-Bi/NixB)
Heterostructures formed between two amorphous materials, such as amorphous nickel borate (B1201080) (a-Ni-Bi) and amorphous nickel boride (a-NixB), have been developed. rsc.orgrsc.orgrsc.org These materials can be synthesized via a room-temperature liquid-phase reaction. rsc.orgrsc.orgrsc.org The amorphous/amorphous heterojunction endows the catalyst with enhanced charge transport capabilities and promotes the formation of electroactive species like NiOOH. rsc.orgrsc.org
These unique structures, which combine the benefits of an amorphous nature with an ultrathin 2D configuration, lead to a high exposure of active sites. rsc.orgrsc.org As a result, a-Ni-Bi/NixB hybrid catalysts have demonstrated outstanding performance in the methanol oxidation reaction (MOR), with a large current density and low onset potential. rsc.orgrsc.org
Electrocatalytic Performance of a-Ni-Bi/NixB for MOR:
| Catalyst | Current Density at 0.6 V vs. Ag/AgCl | Onset Potential vs. Ag/AgCl | Tafel Slope |
|---|---|---|---|
| a-Ni-Bi/NixB | 213 mA cm⁻² | 0.38 V | 21.7 mV dec⁻¹ |
| a-NixB | 5.84 mA cm⁻² | - | - |
Ni3B-Modified Photoanodes (e.g., BiVO4)
Nickel boride has been used to modify photoanodes, such as those made of bismuth vanadate (B1173111) (BiVO4), to improve their performance in photoelectrochemical (PEC) water splitting. researchgate.netrsc.orgx-mol.net Ni3B acts as an efficient cocatalyst, accelerating the oxygen evolution reaction on the surface of the BiVO4 photoelectrode. researchgate.net
The modification with Ni3B can reduce the water oxidation barrier and enhance the surface charge injection efficiency. researchgate.netrsc.org This leads to a significant increase in the photocurrent and a negative shift in the onset potential for water splitting. rsc.org
Metal-Doped Nickel Borides (e.g., Fe-doped)
Doping nickel boride with other metals, such as iron, can significantly alter its electronic structure and catalytic properties. researchgate.netrsc.org Iron doping in nickel boride has been shown to enhance the catalytic activity for the oxygen evolution reaction (OER). rsc.org The introduction of iron can modulate the electronic density of the nickel boride and lower the free energy for the adsorption of oxygen-containing intermediates. rsc.org
Theoretical calculations suggest that the substitution of Fe atoms in the nickel boride lattice can increase the density of states near the Fermi level, leading to improved electronic conductivity and catalytic performance. researchgate.net Furthermore, iron doping can promote the formation of Ni⁴⁺, which is believed to be a key factor in the enhanced OER activity. nih.gov This strategy of doping offers a pathway to design more efficient bimetallic boride electrocatalysts. rsc.org
Interfacial Engineering and Charge Transfer Mechanisms
Interfacial engineering of nickel boride (Ni3B) heterostructures is a key strategy to enhance their performance in various applications, particularly in catalysis. By creating interfaces between Ni3B and other materials, it is possible to modulate electronic properties, optimize the binding of reaction intermediates, and accelerate charge transfer, leading to significantly improved activity and stability.
A prominent example of interfacial engineering is the in-situ formation of Ni3B/Ni heterostructures. rsc.orgnih.gov These structures exhibit exceptional performance for the hydrogen oxidation reaction (HOR) in alkaline media, with a mass activity approximately 10 times greater than that of either Ni3B or Ni alone. rsc.orgnih.govrsc.org The enhanced performance is attributed to electron transfer from Ni3B to Ni at the interface. rsc.orgnih.govrsc.org This charge transfer is driven by the difference in their work functions, with Ni possessing a higher work function than Ni3B. rsc.org
Furthermore, the interface between Ni3B and other metal alloys, such as in PtNi coated with Ni3B, has been investigated for the hydrogen evolution reaction (HER). rsc.org Electrochemical impedance spectroscopy (EIS) measurements indicate that these materials can have low charge transfer resistance, which is beneficial for efficient electrocatalysis. rsc.org
The charge transfer dynamics at the interface of Ni3B with other semiconductors have also been explored in the context of photocatalysis. rsc.org When Ni3B is combined with a material like graphitic carbon nitride (g-C3N4) and vanadium nitride (VN), light-induced electron transfer can occur. rsc.org Excited electrons can move to the surface of the VN-CN composite and then to Ni3B due to its lower Fermi level, making Ni3B an electron-rich co-catalyst that can facilitate reactions like nitrogen reduction. rsc.org
The following tables summarize key findings related to interfacial engineering and charge transfer in Ni3B-based materials.
Table 1: Experimentally Observed Effects of Interfacial Engineering in Ni3B Heterostructures
| Heterostructure | Application | Key Observation | Mechanism |
| Ni3B/Ni | Hydrogen Oxidation Reaction (HOR) | ~10x higher mass activity than individual components. rsc.orgnih.govrsc.org | Electron transfer from Ni3B to Ni, inter-regulating d-band centers and optimizing H* and OH* binding energies. rsc.orgnih.govrsc.org |
| Ni3B@Ni(BO2)2/V2MoO8 | Supercapacitors | Increased specific capacitance. acs.org | Synergistic effect of components enhancing ion diffusion and electron transport. researchgate.net |
| PtNi@(Ni3B)x | Hydrogen Evolution Reaction (HER) | Low charge transfer resistance. rsc.org | Electron-rich surface of Ni3B enhancing conductivity. rsc.org |
| Ni3B/rGO | HOR / Water Splitting | High current density and favorable adsorption energies for H* and OH*. researchgate.net | Modulation of Ni sites by boron and synergistic effect with rGO. researchgate.net |
Table 2: Theoretical Insights into Charge Transfer at Ni3B Interfaces
| System | Computational Method | Finding | Implication |
| Ni3B/Ni | Density Functional Theory (DFT) | Electron transfer from Ni3B to Ni, downshifting Ni d-band center and upshifting Ni3B d-band center. rsc.orgresearchgate.net | Optimized binding of reaction intermediates, leading to enhanced catalytic activity. rsc.orgresearchgate.net |
| Ni3B/rGO | Density Functional Theory (DFT) | Optimal adsorption energies for H* and OH* intermediates. researchgate.net | Favorable kinetics for hydrogen electrochemistry in alkaline media. researchgate.net |
| Ni3B/VN-CN | --- | Excited electrons transfer to Ni3B due to its lower Fermi level. rsc.org | Ni3B acts as an electron-rich co-catalyst for photocatalytic nitrogen reduction. rsc.org |
Future Research Directions and Perspectives
Deeper Understanding of Structure-Activity Relationships
A critical area for future research is the establishment of a more profound understanding of the relationship between the structure of Ni3B and its catalytic activity. While it is known that the introduction of boron into the nickel lattice enhances electrocatalytic activity, the precise mechanisms are still under investigation. researchgate.net Future work should aim to elucidate the intricate interplay between the geometric and electronic structures of Ni3B and its performance.
Key research questions include how the Ni:B ratio and the specific crystal structure influence the electronic properties of the material, such as the d-band center. researchgate.netresearchgate.net For instance, in Ni3B/Ni heterostructures, electron transfer from Ni3B to Ni has been shown to regulate the d-band centers of both components, optimizing the binding energies for reaction intermediates like H* and OH*. researchgate.netrsc.org Further studies, combining advanced in-situ and operando characterization techniques with theoretical calculations, are needed to precisely map these electronic structure modifications. ccspublishing.org.cn Understanding how charge redistribution at interfaces and the presence of specific active sites contribute to enhanced catalytic activity is paramount. researchgate.net For example, DFT calculations have suggested that Ni3B possesses favorable adsorption energies for key intermediates in hydrogen-related electrochemistry. researchgate.net A deeper probe into the surface chemistry, including the role of surface oxidation and the formation of active species like nickel hydroxides under operating conditions, will provide a more complete picture of the catalytic process. ccspublishing.org.cn
Rational Design of Next-Generation Ni3B-Based Electrocatalysts
Building on a fundamental understanding of structure-activity relationships, the next frontier is the rational design of advanced Ni3B-based electrocatalysts. This involves moving beyond trial-and-error synthesis to a more deliberate, design-oriented approach. sciopen.com Computational tools, particularly Density Functional Theory (DFT) calculations, will be instrumental in predicting the properties of novel Ni3B-based materials and guiding experimental synthesis. rsc.orgresearchgate.net
Future design strategies should focus on several key areas:
Heterostructure Engineering: Creating interfaces between Ni3B and other materials (e.g., metals, oxides, carbon supports) can induce synergistic effects. researchgate.netsciopen.com The Ni3B/Ni heterostructure, for example, has demonstrated significantly enhanced activity for the hydrogen oxidation reaction (HOR) due to optimized electronic properties at the interface. researchgate.netrsc.org
Doping and Alloying: Introducing other elements into the Ni3B lattice can further tune its electronic structure and create more active sites. sciopen.com Boron itself acts as a guest element that modifies the host Ni's properties. researchgate.net Exploring ternary systems, such as Ni-Co-B or Fe-Ni-B, could lead to catalysts with superior performance for specific reactions like the oxygen evolution reaction (OER). ccspublishing.org.cn
Defect Engineering: The introduction of defects, such as vacancies, can create new active centers for catalysis. Research into creating and stabilizing defects within the Ni3B structure could unlock new catalytic pathways. sciopen.com For example, combining Ni3B with nitrogen-vacancy-rich graphitic carbon nitride (g-C3N4) has shown enhanced photocatalytic nitrogen fixation. researchgate.net
This rational design approach aims to create catalysts with optimized activity, selectivity, and stability for targeted applications, moving away from precious metal-based systems. sciopen.comrsc.org
Exploration of Novel Synthetic Pathways for Tailored Architectures
The synthesis method plays a crucial role in determining the final properties of Ni3B materials. While methods like high-temperature solid-state reactions and chemical reduction are established, there is a need to explore novel synthetic pathways that offer precise control over the material's architecture. acs.orgnih.gov The goal is to create tailored nanostructures, such as nanoparticles, nanosheets, and porous frameworks, to maximize the number of accessible active sites. ccspublishing.org.cnresearchgate.net
Future research should focus on:
Mild Condition Synthesis: Developing synthetic routes that operate under milder conditions (e.g., lower temperatures and ambient pressure) can produce phase-pure, crystalline Ni3B nanocrystals while being more energy-efficient. acs.org A solid-state method reacting nickel chloride and sodium borohydride (B1222165) at temperatures below 400°C has been shown to produce phase-pure Ni3B. acs.org
Morphology Control: Gaining precise control over the morphology is essential. For instance, ultrathin amorphous nickel boride nanosheets have shown remarkable activity and stability as OER catalysts. ccspublishing.org.cn Surfactant-free solvothermal methods have been used to create flower-like and urchin-like nanostructures of nickel-based materials. mdpi.com
Core-Shell and Hierarchical Structures: The synthesis of complex architectures, such as core-shell nanoparticles (e.g., Ni3B@Ni(BO2)2 or Ni3B nanoparticles with a nickel hydroxide (B78521) shell), can enhance both activity and stability. ccspublishing.org.cnnih.govacs.org These structures can protect the active core and introduce multifunctional properties. nih.gov Methods like mechanical alloying also offer a route to produce nanocomposite powders containing Ni3B phases. metu.edu.tr
The ability to produce colloidally stable inks from these tailored Ni3B nanocrystals will be crucial for their large-scale application using solution-processable techniques. acs.org
Expanding Applications in Emerging Chemical and Energy Technologies
While Ni3B has shown great promise in electrocatalysis, particularly for water splitting and hydrogen oxidation, its potential applications extend to a broader range of emerging chemical and energy technologies. researchgate.netresearchgate.net Future research should aim to explore and optimize Ni3B for these new frontiers.
Potential emerging applications include:
Energy Storage: Ni3B-based composites are being investigated as advanced electrode materials for supercapacitors. The unique core-shell structure of Ni3B@Ni(BO2)2 grown on other nanomaterials has demonstrated high energy and power densities, along with excellent cycling stability, making it a strong candidate for next-generation energy storage. acs.org
Photocatalysis: Ni3B can act as an effective cocatalyst in photocatalytic systems. When combined with semiconductors like graphitic carbon nitride (g-C3N4), Ni3B nanoparticles can enhance photocatalytic nitrogen (N2) fixation to ammonia (B1221849) by providing more active sites for N2 adsorption and activation. researchgate.net
Advanced Electrolysis: Beyond clean water splitting, Ni3B-based catalysts are being explored for more challenging environments like seawater electrolysis. A Ni3B shell on a PtNi catalyst has been shown to enrich electron density on the surface, which mitigates corrosion from chloride ions and enhances hydrogen evolution kinetics. rsc.org
Hybrid Water Electrolysis: Ni3B can be part of bifunctional catalyst systems for hybrid water electrolysis, a process that pairs the hydrogen evolution reaction with an energy-efficient anodic reaction as an alternative to the OER. sciopen.com
The development of Ni3B for these applications aligns with the broader goals of creating sustainable energy technologies and advancing chemical engineering. cornell.eduunist.ac.kr
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
